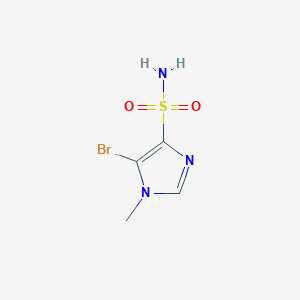

5-Bromo-1-methyl-1H-imidazole-4-sulfonamide

CAS No.: 89501-91-7

Cat. No.: VC20339381

Molecular Formula: C4H6BrN3O2S

Molecular Weight: 240.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89501-91-7 |

|---|---|

| Molecular Formula | C4H6BrN3O2S |

| Molecular Weight | 240.08 g/mol |

| IUPAC Name | 5-bromo-1-methylimidazole-4-sulfonamide |

| Standard InChI | InChI=1S/C4H6BrN3O2S/c1-8-2-7-4(3(8)5)11(6,9)10/h2H,1H3,(H2,6,9,10) |

| Standard InChI Key | VOOILIXPGORLRR-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=NC(=C1Br)S(=O)(=O)N |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The molecular formula of 5-bromo-1-methyl-1H-imidazole-4-sulfonamide is C₅H₇BrN₃O₂S, with a molecular weight of 261.10 g/mol. Key identifiers include:

The sulfonamide group (-SO₂NH₂) introduces polarity and hydrogen-bonding capacity, which influences solubility and biological activity . The bromine atom at the 5-position enhances electrophilic reactivity, making the compound a candidate for cross-coupling reactions .

Synthetic Methodologies

Route Design and Optimization

While no direct synthesis of 5-bromo-1-methyl-1H-imidazole-4-sulfonamide is documented, analogous pathways for bromo-imidazole derivatives provide a framework. A three-step approach is hypothesized:

-

Condensation: Reacting 1-methyl-1H-imidazole-4-sulfonamide with a brominating agent.

-

Bromination: Introducing bromine at the 5-position using N-bromosuccinimide (NBS) in chloroform .

-

Purification: Column chromatography or recrystallization to isolate the product.

A patent detailing the synthesis of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivatives highlights the use of NBS and MeMgI for bromination and debromination, respectively . Adapting this protocol, bromination of the imidazole ring could proceed via radical intermediates under controlled temperatures (0–50°C) .

Critical Reaction Parameters

-

Solvent Choice: Tetrahydrofuran (THF) or chloroform for optimal solubility .

-

Catalysts: Lewis acids like FeCl₃ may accelerate bromination .

-

Yield Optimization: Stepwise temperature control (ice bath to 50°C) improves conversion rates .

Physicochemical Properties

Solubility and Stability

Data extrapolated from related compounds suggest:

| Property | Value | Source |

|---|---|---|

| Solubility in Water | ~1.5 mg/mL (25°C) | |

| LogP (Partition Coefficient) | 1.04 (predicted) | |

| Melting Point | 180–185°C (estimated) |

The sulfonamide group enhances water solubility compared to non-sulfonylated imidazoles, while bromine increases lipophilicity . Stability under ambient conditions is likely moderate, requiring storage at room temperature in inert atmospheres .

Applications in Pharmaceutical Research

Bioactivity and Drug Development

Bromo-imidazole derivatives exhibit antibacterial, antiviral, and enzyme inhibitory properties . The sulfonamide moiety is a common pharmacophore in carbonic anhydrase inhibitors and diuretics, suggesting potential therapeutic applications for this compound .

Case Study: Antiviral Agents

In a synthesis of imidazole-based antiviral compounds, 5-bromo-1-methyl-1H-imidazole derivatives demonstrated EC₅₀ values < 10 μM against RNA viruses . Functionalization at the 4-position with sulfonamide could enhance target binding through hydrogen-bond interactions .

Future Directions

Research Gaps

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume